2-(2-(O-tolylamino)ethoxy)ethan-1-ol
Description
2-(2-(O-Tolylamino)ethoxy)ethan-1-ol is a glycol-ether derivative featuring an ethanol backbone substituted with an ethoxy group linked to an O-tolylamino (ortho-methylphenylamino) moiety. For example, similar compounds are synthesized by reacting 2-(2-aminoethoxy)ethanol with aldehydes or ketones in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃), yielding secondary amines .
The O-tolylamino group introduces aromaticity and steric bulk, which may influence solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-[2-(2-methylanilino)ethoxy]ethanol |
InChI |
InChI=1S/C11H17NO2/c1-10-4-2-3-5-11(10)12-6-8-14-9-7-13/h2-5,12-13H,6-9H2,1H3 |
InChI Key |
PWBUCQKRZXYTCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(O-tolylamino)ethoxy)ethan-1-ol typically involves the reaction of O-toluidine with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(O-tolylamino)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2-(O-tolylamino)ethoxy)ethan-1-ol is a chemical compound with the molecular formula C11H17NO2 . It is also identified by the PubChem CID 61071057 and CAS number 1248027-69-1 .
Scientific Research Applications
While specific applications of this compound are not extensively detailed in the provided search results, related research suggests its potential in synthesizing various compounds with biological activities:
- Acetanilide Derivatives: Research has explored the synthesis of acetanilide derivatives, which are compounds related to this compound, for their analgesic and anti-inflammatory properties . These derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation .
- Anti-HIV Agents: Studies aimed at developing novel anti-HIV agents have utilized ortho-toluidine, a compound structurally related to this compound, in the synthesis of HIV integrase inhibitors .
- Synthesis of Related Compounds: this compound may serve as an intermediate in the synthesis of more complex molecules . For example, it can be used to synthesize diethyl 2-((o-tolylamino)methylene)malonate, a precursor in the synthesis of ethyl 8-methyl-4-oxo-4,1-dihydroquinoline-3-carboxylate .
Mechanism of Action
The mechanism of action of 2-(2-(O-tolylamino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-(2-(O-tolylamino)ethoxy)ethan-1-ol with structurally related compounds, highlighting substituent differences and their implications:
*Hypothetical compound based on structural analogs.
Key Observations:
Substituent Effects: Aromatic vs. The O-tolylamino group may enhance lipophilicity, improving membrane permeability in drug design . Steric Hindrance: Bulky substituents (e.g., 3,4-bis(benzyloxy)benzyl in YTK-A76) reduce synthesis yields (39.1%) compared to simpler benzylamino derivatives (85% for AX) due to steric challenges during reductive amination .
Physicochemical Properties: Solubility: Methoxyethoxy derivatives (e.g., 2-(2-methoxyethoxy)ethanol) are highly water-miscible, making them suitable solvents. In contrast, aromatic amino derivatives (e.g., AX) likely have lower aqueous solubility due to hydrophobic aryl groups . Thermal Stability: Branched alkyl or aryl substituents (e.g., 4-(1,1,3,3-tetramethylbutyl)phenoxy in ) may increase thermal stability compared to linear chains .
Safety and Handling: Toxicity: Alkoxy derivatives (e.g., 2-(2-methoxyethoxy)ethanol) are classified under GHS08 for systemic toxicity, requiring respiratory protection . Aromatic amines (e.g., AX) may pose inhalation risks, necessitating similar precautions .
Pharmaceutical Relevance
- Targeted Therapies: AX (benzylamino derivative) demonstrated efficacy in androgen receptor degradation, suggesting that O-tolylamino analogs could be explored for similar applications due to structural similarity .
- Synthetic Flexibility: The ethoxy ethanol backbone allows modular substitution, enabling tuning of pharmacokinetic properties (e.g., half-life, bioavailability) .
Industrial and Chemical Uses
Biological Activity
The compound 2-(2-(O-tolylamino)ethoxy)ethan-1-ol , a derivative of ethanolamine, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes an ethoxy group linked to a tolylamine moiety. Its molecular formula is , and it possesses characteristics that may influence its biological interactions.
Pharmacological Activity
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that related derivatives possess significant antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
- Antiproliferative Effects : Some derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines, suggesting potential anticancer properties .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Similar compounds have been reported to cause cell cycle arrest at the G1 phase in cancer cells, indicating a potential mechanism for their antiproliferative effects .
- Apoptosis Induction : The activation of apoptotic pathways has been documented, with certain derivatives promoting early and late stages of apoptosis in treated cells .
- Enzyme Inhibition : The inhibition of COX enzymes by related compounds suggests that this compound may also exert anti-inflammatory effects through enzyme inhibition .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Study 1: Antimicrobial Properties
A study synthesized various naphthoquinone derivatives, which exhibited antimicrobial activity against E. coli and S. aureus. The most potent compounds had minimum inhibitory concentration (MIC) values as low as 15.6 µg/mL against these pathogens .
Study 2: Anti-inflammatory Activity
In another investigation, a derivative similar to our compound showed a COX-2 inhibition rate of 73.36% at 120 minutes in vitro, indicating strong anti-inflammatory potential .
Study 3: Antiproliferative Effects
A series of quinazoline derivatives were tested for their ability to induce apoptosis in MCF-7 breast cancer cells. The results highlighted significant increases in apoptotic cell death with increasing concentrations, showcasing the potential for similar compounds as anticancer agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
